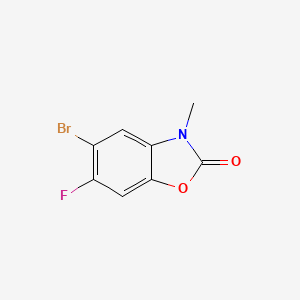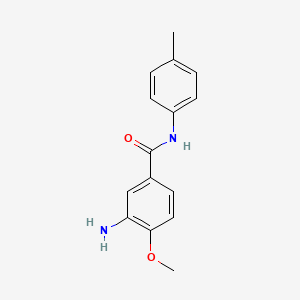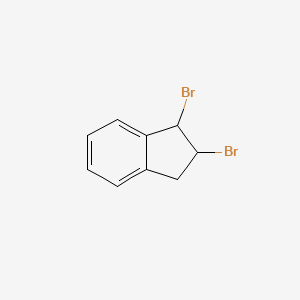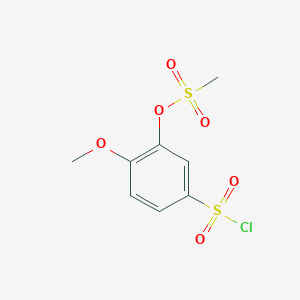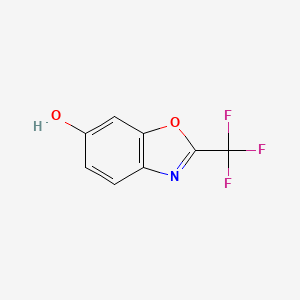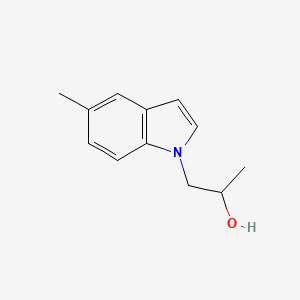![molecular formula C22H18O4 B8583221 4,4'-dimethoxy-[2,2'-binaphthalene]-1,1'-diol CAS No. 82663-57-8](/img/structure/B8583221.png)
4,4'-dimethoxy-[2,2'-binaphthalene]-1,1'-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Dimethoxy[2,2’-binaphthalene]-1,1’-diol is an organic compound with the molecular formula C22H18O2 It is a derivative of binaphthalene, characterized by the presence of methoxy groups at the 4 and 4’ positions and hydroxyl groups at the 1 and 1’ positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dimethoxy[2,2’-binaphthalene]-1,1’-diol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate naphthalene derivatives.
Methoxylation: Introduction of methoxy groups at the 4 and 4’ positions using methanol and a suitable catalyst.
Hydroxylation: Introduction of hydroxyl groups at the 1 and 1’ positions through a controlled oxidation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include:
Catalytic Reactions: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Dimethoxy[2,2’-binaphthalene]-1,1’-diol undergoes various chemical reactions, including:
Oxidation: Conversion to quinones or other oxidized derivatives.
Reduction: Formation of reduced naphthalene derivatives.
Substitution: Replacement of methoxy or hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various substituted binaphthalenes.
Aplicaciones Científicas De Investigación
4,4’-Dimethoxy[2,2’-binaphthalene]-1,1’-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 4,4’-Dimethoxy[2,2’-binaphthalene]-1,1’-diol involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Dimethoxy-2,2’-bipyridine: Similar in structure but with pyridine rings instead of naphthalene.
2,2’-Dimethoxy-1,1’-binaphthalene: Lacks the hydroxyl groups present in 4,4’-Dimethoxy[2,2’-binaphthalene]-1,1’-diol.
Uniqueness
This detailed article provides a comprehensive overview of 4,4’-Dimethoxy[2,2’-binaphthalene]-1,1’-diol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
82663-57-8 |
|---|---|
Fórmula molecular |
C22H18O4 |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
2-(1-hydroxy-4-methoxynaphthalen-2-yl)-4-methoxynaphthalen-1-ol |
InChI |
InChI=1S/C22H18O4/c1-25-19-11-17(21(23)15-9-5-3-7-13(15)19)18-12-20(26-2)14-8-4-6-10-16(14)22(18)24/h3-12,23-24H,1-2H3 |
Clave InChI |
DUUBQTCYVNKWFW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C2=CC=CC=C21)O)C3=C(C4=CC=CC=C4C(=C3)OC)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Methyl-2-[pyridine-3-carbonyl-amino]-pentanoic acid](/img/structure/B8583146.png)
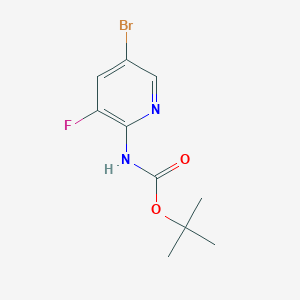

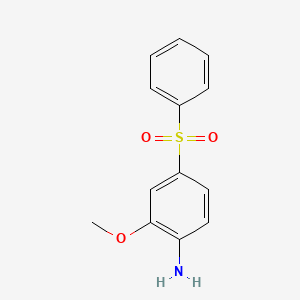
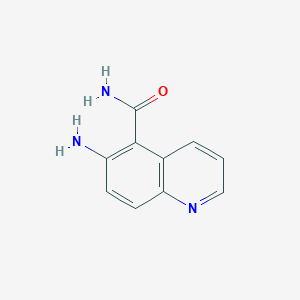
![5-[(4-methoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B8583195.png)
